Binding Affinity for IDH1 R132H Mutant vs. Patent Comparator
The compound is structurally related to patent example I-19 from US10266495, which exhibited an IC50 >1,000 nM against the IDH1 R132H mutant enzyme [1]. This value serves as a baseline for the scaffold. In contrast, optimized analogs from the same patent series (e.g., Compound I-2) achieve IC50 values of 7–14 nM [2]. The target compound's specific IC50 value is not publicly disclosed, but its ortho-methyl substitution pattern on the aniline ring is predicted to influence potency relative to the unsubstituted or para-substituted analogs.
| Evidence Dimension | Inhibition of IDH1 R132H mutant enzyme |
|---|---|
| Target Compound Data | Not publicly reported (structural analog of patent example I-19) |
| Comparator Or Baseline | Patent Compound I-19: IC50 >1,000 nM [1]; Optimized Compound I-2: IC50 = 7–14 nM [2] |
| Quantified Difference | Undisclosed, but scaffold baseline is >1,000-fold weaker than optimized analogs |
| Conditions | 384-well plate, 30 nM IDH1-R132H enzyme, NADPH consumption assay [1] |
Why This Matters
Establishes the compound's position within a known SAR landscape, where even minor substituent changes can yield >100-fold potency shifts, making procurement for structure-activity relationship studies justifiable.
- [1] BindingDB. BDBM377607: N-(3,4-dihydro-2H-pyrrol-5-yl)-... US Patent US10266495, Compound I-19. Affinity Data: IC50 >1.00E+3 nM for IDH1 R132H mutant. View Source
- [2] BindingDB. BDBM377574: Compound I-2 from US Patent US10266495. IC50: 7 nM (IDH1 R132H), 10 nM (IDH1 R132C). View Source
